Bis[2-iodo-3-(perfluoroo-ctyl)propyl]adipate CAS number 238742-84-2
Bis[2-iodo-3-(perfluoroo-ctyl)propyl]adipate CAS number 238742-84-2
An In-Depth Technical Guide to Bis[2-iodo-3-(perfluorooctyl)propyl]adipate
Authored by a Senior Application Scientist
Disclaimer: The following technical guide on Bis[2-iodo-3-(perfluorooctyl)propyl]adipate (CAS 238742-84-2) is a synthesis of available data and expert scientific interpretation. Due to the limited specific literature on this compound, its properties and applications are largely inferred from its chemical structure and the established characteristics of its constituent functional groups. This document is intended for research and development professionals and should be used as a foundational resource for further investigation.
Introduction and Structural Elucidation
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is a complex, high-molecular-weight synthetic organic compound. Its structure is characterized by a central adipate diester core, which is flanked by two identical side chains. Each side chain contains a propyl group substituted with an iodine atom and a terminal perfluorooctyl group. The presence of a significant number of fluorine atoms and two iodine atoms imparts unique physicochemical properties to this molecule, suggesting its potential utility in specialized biomedical and materials science applications.
This guide provides a comprehensive analysis of its structural features, inferred physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications, particularly in the fields of drug delivery and advanced medical imaging.
Physicochemical Properties: A Structural Perspective
The properties of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate are a direct consequence of its unique molecular architecture. While experimental data is scarce, we can infer its key characteristics from its constituent parts.
| Property | Inferred Value/Characteristic | Rationale |
| Molecular Formula | C28H18F34I2O4 | Confirmed by supplier data.[1] |
| Molecular Weight | 1318.19 g/mol | Confirmed by supplier data.[1] |
| Physical State | Likely a dense, viscous liquid or waxy solid | High molecular weight and strong intermolecular forces from fluorinated chains. |
| Solubility | Insoluble in water and most hydrocarbon solvents; Soluble in select fluorinated solvents. | The perfluorooctyl chains are both hydrophobic and lipophobic. |
| Density | Significantly higher than water | Due to the high atomic weights of fluorine and iodine. |
| Thermal Stability | High | The carbon-fluorine bond is exceptionally strong.[2] |
| Surface Tension | Expected to be very low in solution/emulsion | A characteristic property of fluorosurfactants.[2] |
| X-ray Attenuation | High | The presence of two heavy iodine atoms will strongly absorb X-rays. |
| 19F NMR Signal | Strong and complex | The 34 fluorine atoms provide a strong signal for 19F Magnetic Resonance Imaging. |
The combination of a flexible adipate core with rigid, dense, and chemically inert perfluorooctyl chains results in a molecule with amphiphilic character in a fluorophilic/lipophilic context. The iodine atoms add a further dimension, making it a multimodal imaging agent candidate.
Potential Synthetic Pathway
The synthesis of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate would most logically proceed via an esterification reaction. A plausible two-step synthesis is proposed, starting from commercially available perfluorooctyl iodide.
Step 1: Synthesis of the Fluorinated Alcohol Intermediate
The first step involves the synthesis of the key alcohol intermediate, 2-iodo-3-(perfluorooctyl)propan-1-ol. This can be achieved by reacting perfluorooctyl iodide with allyl alcohol.
Step 2: Diesterification with Adipoyl Chloride
The fluorinated alcohol intermediate is then reacted with adipoyl chloride in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the final diester product.
Caption: Proposed two-step synthesis of the target compound.
Potential Applications in Drug Development and Research
The unique trifunctional nature of this molecule (perfluorinated chains, iodine atoms, and ester core) makes it a highly promising candidate for several advanced applications.
Caption: Relationship between molecular features and applications.
Drug Delivery Vehicle
Perfluorocarbons are renowned for their ability to form stable nanoemulsions, which can serve as carriers for therapeutic agents.[3][4] These nanoemulsions can be used to encapsulate hydrophobic drugs, protecting them from degradation and altering their pharmacokinetic profiles. The high fluorine content of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate makes it an excellent candidate for the core phase of such nanoemulsions. These systems are particularly promising for pulmonary drug delivery.[3]
Multimodal Imaging Agent
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19F Magnetic Resonance Imaging (MRI): With 34 fluorine atoms, the molecule possesses a strong 19F NMR signal. As the human body has negligible background fluorine, this allows for highly specific and quantitative tracking of the compound's location and concentration in vivo using 19F MRI.[3][4] This is invaluable for monitoring the biodistribution of a drug delivery system.
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X-ray/Computed Tomography (CT): The two iodine atoms provide significant X-ray attenuation. This would enable the use of this compound as a contrast agent for CT imaging, allowing for anatomical localization of the delivery system.
Theranostic Platform
The combination of drug-carrying capacity and dual imaging capabilities (MRI and CT) positions this molecule as a potential "theranostic" agent. Theranostics is a field of medicine that combines therapeutics and diagnostics, allowing for simultaneous treatment and monitoring of a disease. A nanoemulsion based on this compound could deliver a drug to a target site (e.g., a tumor) while its location and concentration are precisely monitored by both 19F MRI and CT. Perfluorocarbon nanoemulsions have been explored as theranostic platforms for delivering a multitude of therapeutics.[3][4]
Hypothetical Experimental Protocol: Nanoemulsion Formulation
This protocol describes a self-validating system for creating a nanoemulsion using Bis[2-iodo-3-(perfluorooctyl)propyl]adipate for research purposes.
Objective: To formulate a stable oil-in-water nanoemulsion with a core of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate.
Materials:
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Bis[2-iodo-3-(perfluorooctyl)propyl]adipate (Oil Phase)
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Lecithin (e.g., from egg or soy) (Primary Surfactant)
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Poloxamer 188 (Pluronic® F-68) (Co-surfactant/Stabilizer)
-
Glycerol (Tonicity agent)
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Ultrapure water (Aqueous Phase)
Equipment:
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High-shear homogenizer (e.g., rotor-stator type)
-
High-pressure homogenizer or sonicator
-
Dynamic Light Scattering (DLS) instrument for particle size analysis
-
Zeta potential analyzer
Step-by-Step Methodology:
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Preparation of the Aqueous Phase:
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In a sterile beaker, dissolve Poloxamer 188 and glycerol in the required volume of ultrapure water.
-
Causality: Poloxamer 188 acts as a steric stabilizer, preventing droplet coalescence. Glycerol makes the emulsion isotonic for potential in vivo use.
-
-
Preparation of the Oil Phase:
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In a separate beaker, gently warm the Bis[2-iodo-3-(perfluorooctyl)propyl]adipate to ensure it is in a low-viscosity liquid state.
-
Disperse the lecithin directly into the oil phase.
-
Causality: Lecithin is an amphiphilic molecule that will orient at the oil-water interface, reducing interfacial tension and facilitating emulsification.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer at 5,000-10,000 rpm for 5-10 minutes.
-
This will create a coarse, milky-white pre-emulsion.
-
Causality: High shear creates smaller droplets, providing a uniform starting point for the final homogenization step and preventing phase separation.
-
-
High-Pressure Homogenization:
-
Pass the pre-emulsion through a high-pressure homogenizer at 15,000-20,000 psi for 5-10 cycles. The system should be cooled to prevent overheating.
-
Alternatively, sonicate the pre-emulsion using a probe sonicator with appropriate power and pulse settings until the emulsion becomes translucent.
-
Causality: The intense energy input from high pressure or sonication is required to overcome surface tension and break down the coarse droplets into the nano-scale range (typically < 200 nm).
-
-
Characterization and Validation:
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Measure the mean droplet diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS). A PDI < 0.2 indicates a monodisperse population.
-
Measure the zeta potential. A value of ±30 mV or greater suggests good electrostatic stability.
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Monitor the particle size and PDI over several weeks at different storage temperatures (e.g., 4°C and 25°C) to assess long-term stability.
-
Self-Validation: The protocol is self-validating through these characterization steps. Consistent, small particle size and a stable zeta potential confirm the success of the formulation process.
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Safety and Toxicology
The toxicology of Bis[2-iodo-3-(perfluorooctyl)propyl]adipate has not been specifically reported. However, an assessment can be made based on its structural components.
-
Perfluorinated Compounds (PFCs): Many long-chain PFCs are known for their environmental persistence and potential for bioaccumulation.[2] While the high molecular weight of this compound may limit its bioavailability, its long-term fate in biological systems is unknown and warrants careful investigation. Some PFCs have been associated with toxicity.[5][6]
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Iodinated Compounds: The carbon-iodine bond is weaker than the carbon-fluorine bond and could potentially be cleaved in vivo, releasing iodide ions. While iodide is an essential nutrient, excessive amounts can interfere with thyroid function.
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Adipate Esters: Adipate esters are commonly used as plasticizers and are generally considered to have low toxicity.[7][8]
Given the presence of both perfluorinated chains and iodine, a thorough toxicological evaluation, including studies on cytotoxicity, biocompatibility, and long-term biodistribution and clearance, would be essential before any in vivo applications are considered.
Conclusion
Bis[2-iodo-3-(perfluorooctyl)propyl]adipate is a highly specialized molecule with significant potential as a research tool and a component of advanced biomedical platforms. Its unique structure, combining a dense perfluorinated phase with X-ray-attenuating iodine atoms, makes it a prime candidate for developing next-generation theranostic nanoemulsions. While its synthesis and application are currently in the realm of specialized research, this guide provides a solid, scientifically-grounded framework for professionals seeking to explore its capabilities. Future research should focus on the experimental validation of its properties, optimization of its synthesis, and a comprehensive assessment of its toxicological profile.
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